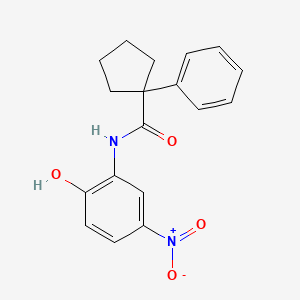

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide, also known as HNPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Bioactive Metabolites and Detoxification Pathways

N-(2-hydroxy-5-nitrophenyl)acetamide is produced through microbial degradation of 2-benzoxazolinone (BOA) and 2-acetamido-phenol. It is also transformed into related compounds, including N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. These compounds have been identified using advanced techniques like LC/HRMS, MS/MS, and NMR. When microorganisms encounter N-(2-hydroxy-5-nitrophenyl)acetamide, they detoxify it by glucosylation, yielding a glucoside derivative .

Fungicidal Properties

N-(2-hydroxy-5-nitrophenyl)acetamide and its derivatives exhibit fungicidal properties. The compound can be synthesized in several stages, starting from 2-amino-4-nitrophenol. Its potential as a fungicide warrants further investigation .

Gene Expression Modulation in Plants

At a concentration of 1 mM, N-(2-hydroxy-5-nitrophenyl)acetamide influences gene expression in Arabidopsis thaliana. Notably, the pathogen-inducible terpene synthase TPS04 gene shows significant upregulation. However, the bioactivity of the compound is rapidly neutralized by glucosylation .

Phytotoxic Metabolites and Plant Responses

When exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, plants such as Brassica oleracea var. gongylodes (kohlrabi) and Arabidopsis thaliana undergo specific responses. These include the synthesis of glucoside derivatives as detoxification products. The compound’s impact on plant physiology and defense mechanisms is an intriguing area of study .

Microbial Transformation Products

Microorganisms like Pseudomonas laurentiana, Arthrobacter MPI763, and yeast species metabolize N-(2-hydroxy-5-nitrophenyl)acetamide. They produce transformation products, including glucoside derivatives and 2-acetamido-4-nitrophenyl sulfate. Understanding these microbial pathways sheds light on environmental interactions .

Chemical Biology and Oligomer Formation

The formation of dimers and trimers from N-(2-hydroxy-5-nitrophenyl)acetamide provides insights into its chemical biology. These oligomers represent an alternative pathway to phenoxazinone derivatives. Detailed structural analyses using LC/HRMS, MS/MS, and NMR contribute to our understanding of this intriguing compound .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16-9-8-14(20(23)24)12-15(16)19-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOCLSFPWBGFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)

![(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2464170.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)

![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2464186.png)